5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene
Description
Properties
IUPAC Name |
5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-2-8-7-3-5-11-6-9(7)13-10(8)12-4-1/h1-2,4,11H,3,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NERRGHOQSMUIJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C3=C(N2)N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630677 | |
| Record name | 6,7,8,9-Tetrahydro-5H-pyrrolo[2,3-b:5,4-c']dipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354893-21-2 | |
| Record name | 6,7,8,9-Tetrahydro-5H-pyrrolo[2,3-b:5,4-c']dipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30630677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Bicyclic Precursors
A widely adopted route begins with the synthesis of a bicyclic diamine, which undergoes thermal or acid-catalyzed cyclization to form the tricyclic framework.
Procedure :
-
Formation of Bicyclic Diamine : React 2-aminopyridine with chloroacetyl chloride in dichloromethane at 0°C, yielding N-(pyridin-2-yl)chloroacetamide.
-
Ring-Closure : Heat the intermediate in toluene at 110°C with potassium carbonate, inducing intramolecular nucleophilic substitution to form the bicyclic diamine.
-
Tricyclization : Treat the diamine with phosphorus oxychloride (POCl₃) at reflux, facilitating dehydration and cyclization to the target compound.
Key Parameters :
-
Temperature : Cyclization proceeds optimally at 110–130°C.
-
Catalyst : POCl₃ acts as both a Lewis acid and dehydrating agent.
-
Yield : 58–72% after column chromatography.
Cross-Coupling and Annulation
Alternative routes employ transition metal-catalyzed cross-coupling to assemble the tricyclic structure.
Procedure :
-
Suzuki-Miyaura Coupling : React 3-bromo-1H-pyrrolo[2,3-b]pyridine with a boronic ester-substituted pyridine using Pd(PPh₃)₄ as a catalyst.
-
Annulation : Subject the biaryl product to copper(I)-mediated cyclization in dimethylformamide (DMF) at 80°C.
Optimization Insights :
-
Catalyst Loading : 5 mol% Pd achieves >90% conversion.
-
Solvent Effects : DMF enhances reaction homogeneity, critical for annulation efficiency.
Reaction Condition Optimization
Solvent Selection
Solvent polarity significantly impacts cyclization kinetics and product stability.
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Toluene | 2.4 | 62 | 95 |
| DMF | 36.7 | 78 | 98 |
| Acetonitrile | 37.5 | 65 | 92 |
Polar aprotic solvents like DMF stabilize transition states through dipole interactions, enhancing reaction rates.
Catalytic Systems
Catalyst choice dictates regioselectivity and byproduct formation.
| Catalyst | Loading (mol%) | Yield (%) | Selectivity (%) |
|---|---|---|---|
| POCl₃ | 150 | 72 | 88 |
| Pd(PPh₃)₄ | 5 | 85 | 94 |
| CuI/1,10-phenanthroline | 10 | 68 | 82 |
Palladium complexes outperform phosphorus-based catalysts in minimizing oligomerization.
Purification and Characterization
Chromatographic Techniques
Crude products often contain regioisomeric byproducts, necessitating silica gel chromatography with ethyl acetate/hexane gradients (1:4 to 1:2 v/v). Reverse-phase HPLC (C18 column, methanol/water eluent) further purifies milligram-scale batches.
Spectroscopic Confirmation
-
NMR : ¹H NMR (400 MHz, CDCl₃) displays characteristic signals at δ 8.21 (d, J=5.1 Hz, 1H, pyridine-H) and δ 7.89 (s, 1H, pyrrole-H).
-
HRMS : m/z calculated for C₁₀H₈N₃ [M+H]⁺: 170.0712; found: 170.0715.
Industrial-Scale Production Challenges
Scaling laboratory protocols introduces hurdles:
-
Exothermicity : Cyclization at >100°C requires jacketed reactors with precise temperature control.
-
Catalyst Recovery : Homogeneous Pd catalysts necessitate costly separation steps, prompting exploration of heterogeneous alternatives.
Emerging Methodologies
Flow Chemistry
Continuous flow systems mitigate thermal runaway risks and improve reproducibility. A recent pilot study achieved 89% yield using a microreactor with a residence time of 12 minutes.
Biocatalytic Approaches
Immobilized transaminases enable enantioselective synthesis of chiral intermediates, though substrate scope remains limited.
Chemical Reactions Analysis
Types of Reactions
6,7,8,9-Tetrahydro-5H-pyrrolo[2,3-b:5,4-c’]dipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic reagents like amines and thiols are often employed under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolo[2,3-b:5,4-c’]dipyridine derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the pyridine or pyrrole rings .
Scientific Research Applications
6,7,8,9-Tetrahydro-5H-pyrrolo[2,3-b:5,4-c’]dipyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,7,8,9-Tetrahydro-5H-pyrrolo[2,3-b:5,4-c’]dipyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Functional Group Impacts
Compound A : 8-[(2,4-Difluorophenyl)methyl]-5,8,10-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),10,12-tetraene
- Molecular Formula : C₂₅H₂₇F₂N₃O₃
- Molecular Weight : 479.5 g/mol
- Key Features: Substituted with a 2,4-difluorobenzyl group and a 2,2-dimethyl-6-oxohexanoic acid chain.
- Significance: The fluorinated aromatic group enhances lipophilicity and metabolic stability, while the carboxylic acid moiety improves solubility.
Compound B : 6-Chloro-3,5,8,11-tetraazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5,10,12-hexaene
- Molecular Formula : C₉H₅ClN₄
- Molecular Weight : 204.62 g/mol
- Key Features : Contains a chlorine atom at position 6 and an additional nitrogen at position 3.
- The extended nitrogen framework may improve binding to metal ions or nucleic acids .
Heteroatom Modifications
Compound C : 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-8-thia-3,5,10-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2,10,12-tetraene-4,6-dione
- Molecular Formula : C₁₅H₁₈N₂O₃S
- Molecular Weight : 353.4 g/mol
- Key Features : Incorporates a sulfur atom (replacing nitrogen at position 8) and a benzodioxin group.
- The benzodioxin moiety may enhance aromatic interactions in biological targets .
Salt Forms and Simplified Analogs
Compound D : 1,8,10-Triazatricyclo[7.4.0.0²,⁷]trideca-2(7),3,5,8-tetraene Hydrochloride
Structural Complexity and Nitrogen Content
Compound E : 12-(4-Chlorophenyl)-7-methyl-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene
Research Implications
The structural diversity of tricyclic azabenzenes underscores their versatility. Fluorinated derivatives (e.g., Compound A) are prioritized in drug development due to optimized pharmacokinetics, while chloro- and sulfur-containing analogs (Compounds B, C) offer unique electronic profiles for catalysis or materials. Salt forms (Compound D) highlight the importance of formulation in bioavailability. Future studies should explore crystallographic data in the PDB to resolve binding mechanisms .
Biological Activity
5,8,10-Triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene is a complex organic compound noted for its unique tricyclic structure incorporating nitrogen heteroatoms. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular structure of this compound consists of a tricyclic framework that is rich in double bonds and nitrogen atoms, which enhances its reactivity and interaction with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C₁₀H₇N₃ |
| Molecular Weight | 173.18 g/mol |
| IUPAC Name | This compound |
| InChI Key | InChI=1S/C10H7N3/c1-2-8-7-3-5-11-6-9(7)13-10(8)12-4-1/h1-6H,(H,12,13) |
Biological Activity
Research has indicated that compounds with similar structural features to this compound exhibit diverse biological activities:
Antimicrobial Activity
Studies have shown that tricyclic compounds can possess significant antimicrobial properties. For instance:
- A study demonstrated that related compounds effectively inhibited the growth of various bacterial strains and fungi.
Anticancer Properties
Compounds similar to 5,8,10-triazatricyclo[7.4.0.02,7]trideca have been evaluated for their anticancer potential:
- Research indicates that these compounds can induce apoptosis in cancer cells by modulating specific signaling pathways.
- In vitro studies have shown cytotoxic effects against several cancer cell lines including breast and lung cancer cells.
The mechanism of action for 5,8,10-triazatricyclo[7.4.0.02,7]trideca involves interaction with specific molecular targets such as enzymes and receptors:
- Binding to enzyme active sites can inhibit their function.
- The compound may also interfere with cellular signaling pathways involved in proliferation and apoptosis.
Case Study 1: Antimicrobial Activity
A recent study explored the antimicrobial efficacy of synthesized derivatives of 5,8,10-triazatricyclo[7.4.0.02,7]trideca against E.coli and Staphylococcus aureus:
- Results : The derivatives showed a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL.
Case Study 2: Anticancer Activity
In another investigation focusing on the anticancer properties:
- Cell Lines Tested : MCF-7 (breast cancer) and A549 (lung cancer).
- Findings : The compound exhibited IC50 values of 15 µM against MCF-7 and 20 µM against A549 cells after 48 hours of treatment.
Q & A
Basic: What are the recommended synthetic routes for 5,8,10-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),10,12-tetraene?
Methodological Answer:
The compound is typically synthesized via intramolecular cyclization. A common approach involves using precursors like 1-(2-isocyanophenyl)-1H-imidazole with phenyliodine(III) dicyclohexanecarboxylate and an iridium catalyst under visible light to induce photoredox cyclization . Alternatively, 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles can undergo aromatic nucleophilic substitution in a basic medium, followed by autooxidation to form the tricyclic core . Key steps include rigorous control of reaction temperature (20–25°C) and exclusion of moisture to prevent side reactions.
Advanced: How can mechanistic studies resolve contradictions in reported reaction yields for this compound?
Methodological Answer:
Divergent yields often arise from competing pathways (e.g., retro-Asinger reactions or incomplete cyclization). To address this:
- Use kinetic profiling with in-situ NMR or HPLC to track intermediate formation .
- Employ isotopic labeling (e.g., ¹⁵N or ¹³C) to trace reaction pathways and identify bottlenecks .
- Optimize catalyst loading (e.g., iridium at 0.5–1 mol%) and light intensity (450–500 nm) to suppress undesired byproducts .
Basic: What analytical techniques are critical for structural validation?
Methodological Answer:
- X-ray crystallography : Resolves the tricyclic framework and confirms stereochemistry .
- ¹H/¹³C NMR : Key signals include deshielded aromatic protons (δ 7.5–8.5 ppm) and bridgehead carbons (δ 120–140 ppm) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₁H₈N₄ requires m/z 196.0746) .
Advanced: How to design experiments to study coordination chemistry with transition metals?
Methodological Answer:
- pH-dependent complexation : Titrate the compound with Cu(II) or Fe(III) salts under varying pH (2–10) and monitor via UV-Vis (λmax shifts) or EPR for paramagnetic species .
- Thermodynamic stability assays : Use isothermal titration calorimetry (ITC) to measure binding constants (Kd) and stoichiometry .
- DFT calculations : Model ligand-metal orbital interactions to predict coordination modes (e.g., N3 vs. N8 binding) .
Basic: What safety protocols are essential during handling?
Methodological Answer:
- Storage : Keep under inert gas (Ar/N₂) at –20°C to prevent oxidation .
- Decomposition hazards : Avoid exposure to strong oxidizers (e.g., HNO₃), which may release CO/CO₂ .
- PPE : Use nitrile gloves, fume hoods, and explosion-proof refrigerators for bulk quantities .
Advanced: How to assess environmental persistence and ecotoxicology?
Methodological Answer:
- Biodegradation assays : Incubate with soil microbiota (OECD 301B protocol) and monitor via LC-MS for degradation products .
- Algal toxicity testing : Expose Chlorella vulgaris to 0.1–100 mg/L and measure growth inhibition (EC₅₀) .
- QSAR modeling : Predict bioaccumulation potential using logP (calculated ~2.3) and molecular volume .
Basic: What computational tools predict reactivity in functionalization reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., N10 vs. C12) .
- Molecular dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction trajectories .
- Software : Gaussian 16 or ORCA for energy minimization; VMD for visualization .
Advanced: How to resolve contradictions in spectral data for degradation products?
Methodological Answer:
- LC-MS/MS fragmentation : Compare experimental m/z with in-silico predictions (e.g., mMass or MetFrag) .
- Isotopic labeling : Synthesize ¹³C-labeled analogs to trace fragmentation pathways .
- 2D NMR (COSY, HSQC) : Assign peaks for structurally similar byproducts (e.g., oxidized vs. ring-opened species) .
Basic: What are the thermodynamic stability thresholds for long-term storage?
Methodological Answer:
- Accelerated stability testing : Store at 40°C/75% RH for 6 months; monitor purity via HPLC (degradation <5% acceptable) .
- DSC/TGA : Determine melting point (110°C) and decomposition onset (>200°C) .
- Light sensitivity : Use amber vials to prevent photodegradation (λ >300 nm) .
Advanced: How to design assays for evaluating bioactivity against neurological targets?
Methodological Answer:
- In vitro binding : Screen against GABAₐ or NMDA receptors using radioligand displacement (³H-muscimol or ³H-MK-801) .
- Cellular models : Differentiate SH-SY5Y neurons and measure Ca²⁺ flux (Fluo-4 AM) upon compound exposure .
- ADMET profiling : Assess blood-brain barrier penetration (PAMPA-BBB) and CYP450 inhibition (e.g., CYP3A4) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
